Imidazo[1,2-a]pyridine-5-carboxylic acid
CAS No.: 479028-72-3
Cat. No.: VC2466571
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyridine-5-carboxylic acid - 479028-72-3](/images/structure/VC2466571.png)
Specification
CAS No. | 479028-72-3 |
---|---|
Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.15 g/mol |
IUPAC Name | imidazo[1,2-a]pyridine-5-carboxylic acid |
Standard InChI | InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-7-9-4-5-10(6)7/h1-5H,(H,11,12) |
Standard InChI Key | IAXRYEXXAPLEGT-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=CN2C(=C1)C(=O)O |
Canonical SMILES | C1=CC2=NC=CN2C(=C1)C(=O)O |
Introduction
Chemical Identity and Structure
Molecular Composition and Structural Features
Imidazo[1,2-a]pyridine-5-carboxylic acid (C₈H₆N₂O₂) features a fused bicyclic structure consisting of a five-membered imidazole ring fused to a six-membered pyridine ring, with a carboxylic acid group at the 5-position. The compound possesses a planar structure with two nitrogen atoms in the imidazole ring and one nitrogen atom in the pyridine ring, creating a heterocyclic system with important electronic properties. The presence of these nitrogen atoms contributes significantly to the compound's aromaticity and potential for hydrogen bonding interactions .
Chemical Identifiers and Registry Information
The compound is cataloged in multiple chemical databases with specific identifiers that facilitate its tracking and reference in scientific literature, as detailed in Table 1.
Identifier Type | Value |
---|---|
CAS Registry Number | 479028-72-3 |
European Community (EC) Number | 812-910-2 |
DSSTox Substance ID | DTXSID70597114 |
Wikidata | Q72482557 |
Molecular Formula | C₈H₆N₂O₂ |
Table 1: Chemical identifiers for Imidazo[1,2-a]pyridine-5-carboxylic acid
Synthetic Methodologies
Modern Metal-Free Synthetic Methods
Recent advances in metal-free synthesis protocols have expanded the toolkit for preparing imidazo[1,2-a]pyridine derivatives. These environmentally benign approaches often utilize microwave assistance and greener reaction conditions. For instance, Kusy et al. developed a mild and rapid microwave-assisted protocol for constructing 3-carbaldehyde substituted imidazo[1,2-a]pyridines through the condensation of substituted 2-aminopyridines with bromomalonaldehyde in ethanol-water media . Similar approaches could potentially be adapted for synthesizing the 5-carboxylic acid derivative.
Imidazopyridine Synthesis Mechanisms
The mechanistic pathways for imidazo[1,2-a]pyridine formation typically involve either initial attack of the exocyclic amine on the carbonyl reagent, followed by elimination, cyclization, and expulsion of a leaving group, or alternative pathways depending on the specific reagents employed. For instance, some reactions proceed via intermediates such as enamines, which have been isolated to confirm proposed mechanisms .
Structural Relationships and Analogues
Relationship to Other Imidazopyridine Derivatives
Imidazo[1,2-a]pyridine-5-carboxylic acid is part of a broader family of imidazopyridines that includes numerous biologically active compounds. Structural analogues include imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated significant anti-tuberculosis activity against Mycobacterium tuberculosis, including drug-resistant strains . These related compounds have shown minimum inhibitory concentrations (MICs) of ≤1 μM against replicating bacteria, with some having MIC values as low as ≤0.006 μM .
Comparison with Other Heterocyclic Frameworks
The structural framework of Imidazo[1,2-a]pyridine-5-carboxylic acid differs from other related heterocyclic systems such as Imidazo[1,5-a]pyridines, which feature a different fusion pattern between the imidazole and pyridine rings . This distinction affects reactivity patterns, electronic properties, and biological activities among these compounds.
Biological Activities and Medicinal Applications
Antimicrobial Activities
The most significant biological activity documented for imidazo[1,2-a]pyridine derivatives is their antimicrobial potential, particularly against Mycobacterium tuberculosis. Related compounds such as imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potency surpassing that of clinical candidates like PA-824 by nearly 10-fold against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains .
Chemical Reactivity and Transformations
Functionalization of the Heterocyclic Core
The imidazo[1,2-a]pyridine core can be functionalized at various positions through electrophilic and nucleophilic substitution reactions. For example, the synthesis of 3-sulfenylimidazo[1,2-a]pyridin-2-ols or their keto analogues from 2-aminopyridinium bromides and thiophenols or sodium sulfinates demonstrates the reactivity of this heterocyclic system .
Pharmaceutical Development Considerations
Structure-Activity Relationships
Structure-activity relationship studies on imidazo[1,2-a]pyridine derivatives have led to the development of compounds with dramatically enhanced potency and significantly improved pharmacokinetics. For example, a focused set of imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents was developed with low nanomolar potency through systematic structural modifications .
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